molecular formula C22H23N3O3 B2857204 1-(2-(2-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899971-94-9

1-(2-(2-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No. B2857204
CAS RN: 899971-94-9
M. Wt: 377.444
InChI Key: RGIIZFKPBUHKHM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a hydroxyphenyl group, a pyrazolo[1,5-c][1,3]oxazine ring, and a piperidinyl group. These groups could potentially confer interesting chemical and biological properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings could potentially confer rigidity to the molecule and influence its chemical reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a hydroxy group could make the compound capable of forming hydrogen bonds, influencing its solubility in different solvents .

Scientific Research Applications

Ligand Affinity and Selectivity

Research by Maier and Wünsch (2002) explores novel spiropiperidines, including structures similar to the queried compound, demonstrating high potency and selectivity as σ-receptor ligands. These compounds exhibit significant affinity for σ1-receptors, with variations in substituents influencing their receptor affinity and selectivity, highlighting their potential in developing targeted therapies for neurological and psychiatric disorders (Maier & Wünsch, 2002).

Antimicrobial, Anti-inflammatory, and Antioxidant Activities

Mandzyuk et al. (2020) synthesized spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines and evaluated their antimicrobial, anti-inflammatory, and antioxidant activities. The study identified compounds with high antimicrobial activity against specific strains, superior anti-inflammatory effects compared to reference drugs, and significant antioxidant activity, pointing to their versatile pharmacological applications (Mandzyuk et al., 2020).

Electrochemical Synthesis and Applications

Amani and Nematollahi (2012) discuss the electrochemical synthesis of arylthiobenzazoles from 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, a compound structurally related to the queried chemical. Their findings suggest a novel method for synthesizing heterocyclic compounds with potential pharmacological properties, through electrochemical reactions (Amani & Nematollahi, 2012).

Novel Heterocyclic Compounds

Hassanien, Ghozlan, and Elnagdi (2004) demonstrated a versatile approach to synthesizing novel heterocyclic compounds, including pyrazolo[1,5-a]pyridine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives, showcasing the utility of compounds similar to the queried structure in developing new pharmacologically active molecules (Hassanien, Ghozlan, & Elnagdi, 2004).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. The presence of a hydroxyphenyl group suggests that it might have some activity as an estrogen receptor ligand .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

1-[2-(2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15(26)24-12-10-22(11-13-24)25-19(17-7-3-5-9-21(17)28-22)14-18(23-25)16-6-2-4-8-20(16)27/h2-9,19,27H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIIZFKPBUHKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

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